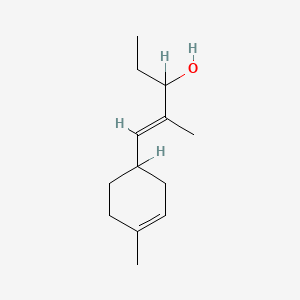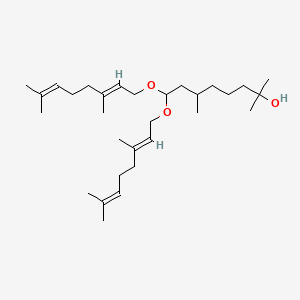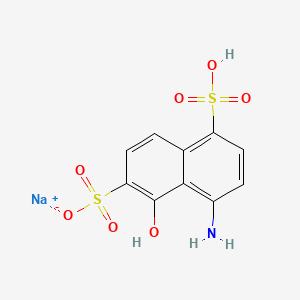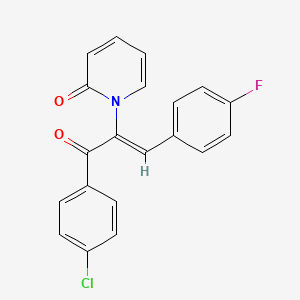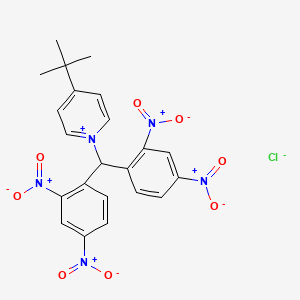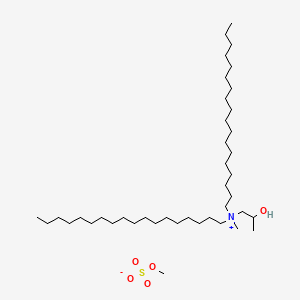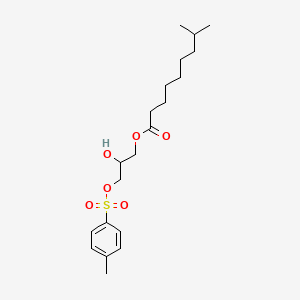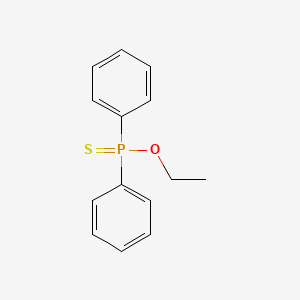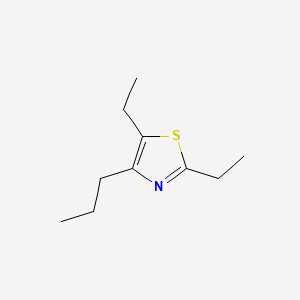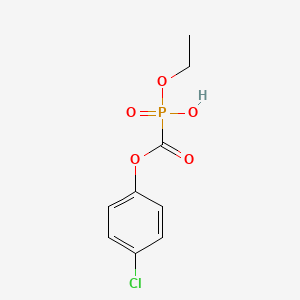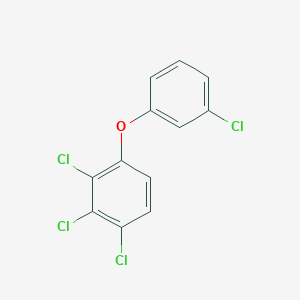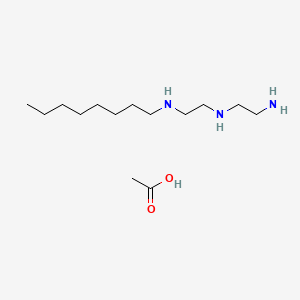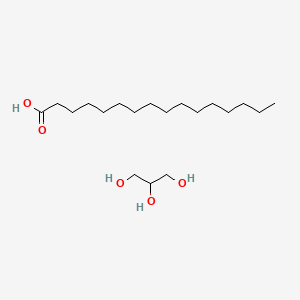
Hexadecanoic acid, ester with 1,2,3-propanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoic acid, ester with 1,2,3-propanetriol, also known as glycerol 1-hexadecanoate, is a long-chain fatty acid ester. It is a compound formed by the esterification of hexadecanoic acid (palmitic acid) with 1,2,3-propanetriol (glycerol). This compound is commonly found in various natural sources, including animal fats and vegetable oils. It is known for its applications in the food, pharmaceutical, and cosmetic industries due to its emollient and stabilizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, ester with 1,2,3-propanetriol can be synthesized through the esterification reaction between hexadecanoic acid and glycerol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acid catalysts. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the pure ester product .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanoic acid, ester with 1,2,3-propanetriol undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexadecanoic acid and glycerol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions to form peroxides and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexadecanoic acid and glycerol.
Oxidation: Peroxides and other oxidation products.
Reduction: Alcohols and other reduced products.
Aplicaciones Científicas De Investigación
Hexadecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of hexadecanoic acid, ester with 1,2,3-propanetriol involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by lipases to release hexadecanoic acid and glycerol, which can then participate in various metabolic pathways. Hexadecanoic acid can be incorporated into cell membranes, affecting their fluidity and function. Additionally, it can modulate the activity of enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
Hexadecanoic acid, ester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
Octadecanoic acid, ester with 1,2,3-propanetriol:
Hexadecanoic acid, propyl ester: This compound is an ester of hexadecanoic acid with propanol instead of glycerol.
Hexadecanoic acid, 1,3-propanediyl ester: This compound is an ester of hexadecanoic acid with 1,3-propanediol instead of glycerol .
Each of these compounds has unique properties and applications, but this compound is particularly valued for its emollient and stabilizing properties in various industries.
Propiedades
Número CAS |
11140-06-0 |
|---|---|
Fórmula molecular |
C19H40O5 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
hexadecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C16H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4-1-3(6)2-5/h2-15H2,1H3,(H,17,18);3-6H,1-2H2 |
Clave InChI |
CGBXSWXZXBQCMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |
Números CAS relacionados |
51330-20-2 106803-74-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


